2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid
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Overview
Description
2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid typically involves the reaction of 2-methylbenzothiazole with methyl sulfate. One common method involves the use of a copper-catalyzed, base-free C-S coupling reaction. This reaction can be carried out using conventional heating methods or microwave heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the leather, pulp, and paper industries as a biocide to prevent microbial growth.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A closely related compound with similar biological activities.
2-(Methylthio)benzothiazole: Another derivative with comparable chemical properties.
Uniqueness
2-(methylsulfanyl)-1,3-benzothiazole; methoxysulfonic acid is unique due to its specific methyl sulfate group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its effectiveness as a biocide compared to other benzothiazole derivatives.
Properties
IUPAC Name |
methyl hydrogen sulfate;2-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2.CH4O4S/c1-10-8-9-6-4-2-3-5-7(6)11-8;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEAMYSVOBKGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)O.CSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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